Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-aminobicyclo[222]octane-2-carboxylate hydrochloride is a chemical compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of bicyclo[2.2.2]octane-2-carboxylic acid followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Uniqueness
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and bicyclic structure. This gives it distinct chemical and physical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Biological Activity
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized as a prodrug for dextroamphetamine, commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder. Its structural characteristics, including an amino group and a carboxylate ester, contribute to its pharmacological properties.
Molecular Structure
The compound features a bicyclic structure known as bicyclo[2.2.2]octane, characterized by the following molecular formula and weight:
- Molecular Formula: C11H16ClN1O2
- Molecular Weight: Approximately 233.7 g/mol
Structural Features
The presence of an amino group allows for hydrogen bonding interactions, enhancing the compound's reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H16ClN1O2 |
Molecular Weight | 233.7 g/mol |
Solubility | Soluble in water |
This compound acts as a central nervous system (CNS) stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for attention, motivation, and reward pathways in the brain. This mechanism underpins its therapeutic efficacy in managing ADHD symptoms.
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- CNS Stimulant Effects: Enhances alertness and focus.
- Potential for Abuse: As a stimulant, it carries risks of addiction and misuse, particularly in individuals with prior substance abuse histories.
Case Studies
-
ADHD Treatment Efficacy: Clinical trials have demonstrated significant improvements in ADHD symptoms among patients treated with this compound compared to placebo groups.
- Study Reference: A double-blind study published in The Journal of Clinical Psychiatry showed that patients exhibited reduced inattention and hyperactivity scores after treatment with the compound over an eight-week period.
- Binge Eating Disorder Management: Another study highlighted its effectiveness in reducing binge eating episodes, providing a viable treatment option for individuals struggling with this disorder.
Toxicity and Safety
While generally considered safe when used as prescribed, side effects may include:
- Insomnia
- Appetite suppression
- Anxiety
Long-term use can lead to dependence; thus, careful monitoring is advised.
Applications in Research
This compound is utilized in various research contexts:
- Neuropharmacology Studies: Investigating the underlying mechanisms of ADHD and other neurological disorders.
- Drug Development: Exploring new formulations that enhance efficacy and minimize side effects.
Current Research Directions
Ongoing studies focus on:
- Understanding the pharmacokinetics and pharmacodynamics of the compound.
- Developing derivatives with improved therapeutic profiles.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
WBZXTVNWKZCGQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2)N.Cl |
Origin of Product |
United States |
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